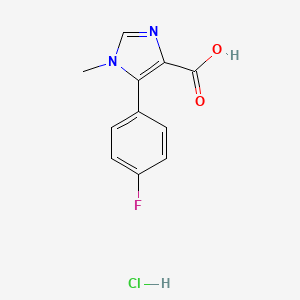
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride (5-FPMICA-HCl) is a derivative of imidazole, a heterocyclic aromatic organic compound with a five-membered ring structure. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, thromboxanes, and other bioactive lipids. It is commonly used in laboratory experiments to study the effects of COX inhibition on various biological processes.
Aplicaciones Científicas De Investigación
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride has been used in numerous scientific studies to investigate the effects of COX inhibition on various biological processes. For example, it has been used to study the effects of COX inhibition on inflammation, cell signaling, and tumor growth. It has also been used to study the effects of COX inhibition on the metabolism of arachidonic acid, a polyunsaturated fatty acid that is a precursor to many important bioactive lipids.
Mecanismo De Acción
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride is a potent inhibitor of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins and other bioactive lipids. It binds to the active site of the enzyme and inhibits its activity. This results in a decrease in the production of prostaglandins and other lipids and a subsequent decrease in inflammation, cell signaling, and tumor growth.
Biochemical and Physiological Effects
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, cell signaling, and tumor growth. It has also been shown to inhibit the biosynthesis of prostaglandins and other bioactive lipids. Additionally, it has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins and other bioactive lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride in laboratory experiments has several advantages. It is a potent inhibitor of COX enzymes, which allows researchers to study the effects of COX inhibition on various biological processes. Additionally, it is relatively easy to synthesize and is available in a variety of concentrations.
However, there are also some limitations to the use of 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride in laboratory experiments. It is a relatively new compound and its effects on various biological processes are not fully understood. Additionally, it is not approved for use in humans and may have adverse effects when used in high concentrations.
Direcciones Futuras
There are several future directions for research involving 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride. These include further research into its mechanism of action, its effects on various biological processes, and its potential therapeutic applications. Additionally, further research into its safety and efficacy in humans is needed. Finally, more research is needed to determine its potential uses in industrial applications.
Métodos De Síntesis
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride can be synthesized via a two-step process. The first step involves the reaction of 4-fluorophenylacetic acid with 1-methyl-1H-imidazole-4-carboxylic acid in the presence of anhydrous sodium carbonate and a catalytic amount of N-methylmorpholine. The reaction yields 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid. The second step involves the reaction of the acid with hydrochloric acid to yield 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride.
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-1-methylimidazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2.ClH/c1-14-6-13-9(11(15)16)10(14)7-2-4-8(12)5-3-7;/h2-6H,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATPDQYILCPMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C2=CC=C(C=C2)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6610672.png)
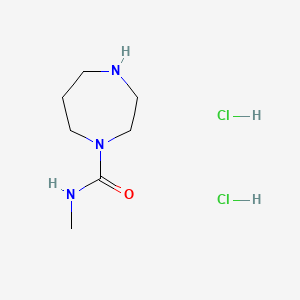
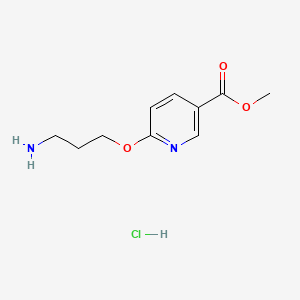
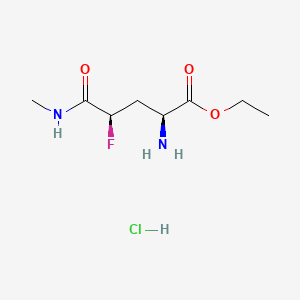
![potassium 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6610709.png)
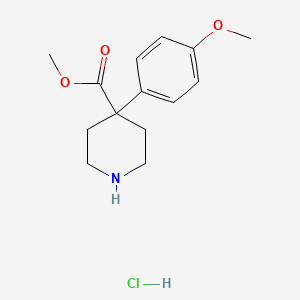
![1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine](/img/structure/B6610726.png)
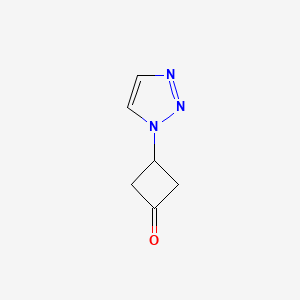
![3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B6610742.png)
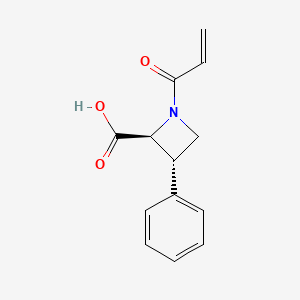
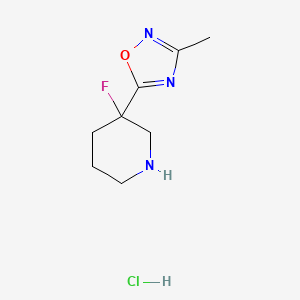
![3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B6610755.png)
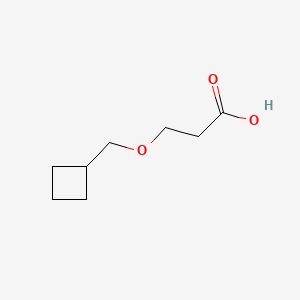
![1,5-dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate hydrochloride](/img/structure/B6610761.png)